![molecular formula C7H8F2N2O2 B1484178 6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098142-49-3](/img/structure/B1484178.png)
6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
Difluoromethyl compounds are widely used in pharmaceutical, agrochemical, and materials science due to the positive impacts of the CF2H group on the physical properties of organic compounds, including solubility, metabolic stability, and lipophilicity .
Synthesis Analysis
Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
The biological environment changes the molecular structure of difluoromethyl compounds only slightly .Chemical Reactions Analysis
Difluoromethylation reactions are accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .Physical And Chemical Properties Analysis
The difference in chemical shift (Δ δ = δ (DMSO-d6) − δ (CDCl3)) correlates with a molecule’s ability to act as a hydrogen-bond donor . Compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues .Scientific Research Applications
Late-Stage Difluoromethylation in Drug Development
The introduction of difluoromethyl groups at the late stages of pharmaceutical synthesis is a significant application. This process enhances the physical properties of compounds, such as metabolic stability and lipophilicity, which are crucial in drug design . The compound can serve as a versatile intermediate for introducing difluoromethyl groups into bioactive molecules, potentially leading to new therapeutic agents.
Photocatalytic Reactions in Organic Synthesis
Photocatalytic difluoromethylation reactions are pivotal in organic synthesis, particularly for aromatic compounds and aliphatic multiple C–C bonds . The compound can be utilized in photocatalytic strategies to introduce difluoromethyl groups under mild and environmentally benign conditions, contributing to greener chemistry practices.
Protein Labeling in Biochemistry
The precise site-selective installation of difluoromethyl groups onto large biomolecules, such as proteins, is an emerging field. This compound could facilitate the development of new protein labeling techniques, aiding in the study of protein function and interaction .
Radiolabeling for Imaging Applications
Incorporating difluoromethyl groups can also be beneficial in the development of imaging agents. The compound could be used in the synthesis of radiolabeled molecules for positron emission tomography (PET), enhancing the detection of diseases .
Mechanism of Action
Mode of Action
6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione interacts with its targets by inhibiting the electron transport chain at the level of mitochondrial complex I . This inhibition disrupts the normal flow of electrons, leading to a decrease in ATP production and an increase in the production of reactive oxygen species . The resulting changes can lead to cell death, making this compound effective as a fungicide .
Biochemical Pathways
The affected pathway is the electron transport chain, specifically at the level of mitochondrial complex I . The inhibition of this complex disrupts the normal flow of electrons, leading to a decrease in ATP production and an increase in the production of reactive oxygen species . The downstream effects include disruption of cellular energy production and potential cell death .
Pharmacokinetics
The presence of the difluoromethyl group may improve the lipophilic pharmacokinetic properties of the molecule , potentially enhancing its bioavailability.
Result of Action
The molecular and cellular effects of 6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione’s action include the disruption of the electron transport chain, decreased ATP production, increased production of reactive oxygen species, and potential cell death . These effects can lead to the control of the growth of certain organisms, making this compound effective as a fungicide .
Safety and Hazards
Future Directions
Photocatalytic difluoromethylation reactions of aromatic compounds and aliphatic multiple C–C bonds have played relevant roles as the CF2H group substitutions exert positive impacts on the physical properties of organic compounds . This field of research has benefited from the invention of multiple difluoromethylation reagents .
properties
IUPAC Name |
6-(difluoromethyl)-3-ethyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-2-11-5(12)3-4(6(8)9)10-7(11)13/h3,6H,2H2,1H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBSSJBHLGUCIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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